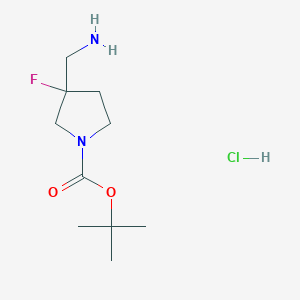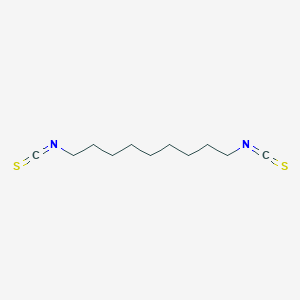
3-Fluoro-3-(2-phenylethyl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(2-phenylethyl)azetidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.69 g/mol. It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2N.ClH/c10-8-4-2-1-3-7 (8)9 (11)5-12-6-9;/h1-4,12H,5-6H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.69 g/mol. It is a solid in physical form .Scientific Research Applications
Imaging and Diagnostic Applications
- 3-Fluoro-3-(2-phenylethyl)azetidine hydrochloride is a significant compound in medical imaging, particularly in the development of radioligands for positron emission tomography (PET). For instance, 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380) is used for imaging central nicotinic acetylcholine receptors (nAChRs), which is crucial for neurological studies and diagnoses (Bottlaender et al., 2003).
- The compound plays a role in cancer diagnostics. For example, variations of the compound, such as 18F-fluoro-A-85380 and 3'-azido 3'-deoxythymidine (AZT), are used in novel antineoplastic combinations, indicating their importance in cancer research and treatment (Tosi et al., 1997).
Therapeutic Research
- The azetidine hydrochloride derivatives are being explored for their therapeutic potential, particularly in the context of HIV-related diseases. For instance, studies have examined the efficacy and tolerance of combinations like AZT + methotrexate in treating human immunodeficiency virus-related non-Hodgkin's lymphomas, demonstrating the compound's role in advancing treatment modalities (Tosi et al., 1995).
Pharmacokinetics and Metabolism
- Research on compounds like SCH 58235, related to azetidine hydrochloride, provides insights into their absorption, metabolism, and excretion in humans, which is vital for the development of drugs targeting specific conditions like hypercholesterolemia. This research underpins the safe and effective use of these compounds in therapeutic contexts (Patrick et al., 2002).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-3-(2-phenylethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11(8-13-9-11)7-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWEYLKHXGRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCC2=CC=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(2-phenylethyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)

![2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485041.png)


![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)



![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)

![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)